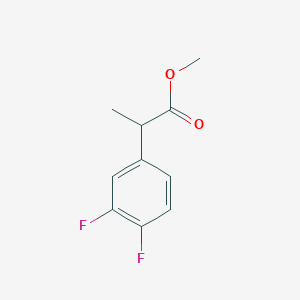
1-Bromo-2-(tert-butoxy)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-(tert-butoxy)cyclohexane is an organic compound with the molecular formula C10H19BrO It is a brominated cyclohexane derivative where a bromine atom is attached to the first carbon and a tert-butoxy group is attached to the second carbon of the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-(tert-butoxy)cyclohexane can be synthesized through several methods. One common approach involves the bromination of 2-(tert-butoxy)cyclohexanol. The reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反応の分析
Types of Reactions
1-Bromo-2-(tert-butoxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of cyclohexene derivatives.
Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines under mild to moderate conditions.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) under elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 2-(tert-butoxy)cyclohexanol, 2-(tert-butoxy)cyclohexyl cyanide, or 2-(tert-butoxy)cyclohexylamine.
Elimination: Formation of 1-(tert-butoxy)cyclohexene.
Oxidation: Formation of 2-(tert-butoxy)cyclohexanone.
Reduction: Formation of 2-(tert-butoxy)cyclohexane.
科学的研究の応用
1-Bromo-2-(tert-butoxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various cyclohexane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Bromo-2-(tert-butoxy)cyclohexane depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes a bimolecular elimination (E2) mechanism, where the base abstracts a proton, leading to the formation of a double bond and the elimination of the bromine atom.
類似化合物との比較
Similar Compounds
1-Bromo-2-(tert-butyl)cyclohexane: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
1-Bromo-2-(methoxy)cyclohexane: Similar structure but with a methoxy group instead of a tert-butoxy group.
1-Bromo-2-(ethoxy)cyclohexane: Similar structure but with an ethoxy group instead of a tert-butoxy group.
Uniqueness
1-Bromo-2-(tert-butoxy)cyclohexane is unique due to the presence of the bulky tert-butoxy group, which influences its reactivity and steric interactions. This compound’s specific substitution pattern and steric hindrance make it distinct from other brominated cyclohexane derivatives.
特性
分子式 |
C10H19BrO |
|---|---|
分子量 |
235.16 g/mol |
IUPAC名 |
1-bromo-2-[(2-methylpropan-2-yl)oxy]cyclohexane |
InChI |
InChI=1S/C10H19BrO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h8-9H,4-7H2,1-3H3 |
InChIキー |
CNXOIRFTDZIXCO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1CCCCC1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


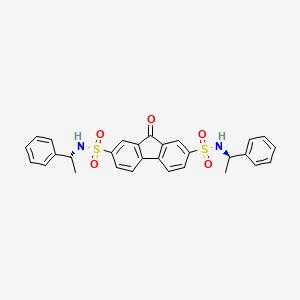
![2-[(4-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13074312.png)

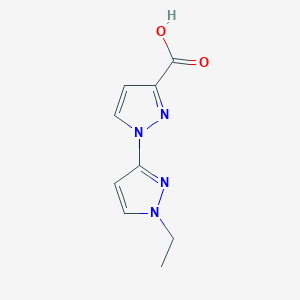

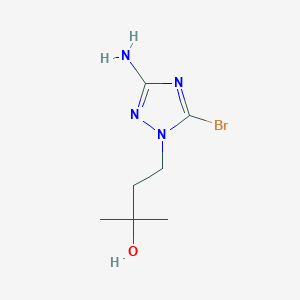
![4-{[4-(Dimethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B13074335.png)
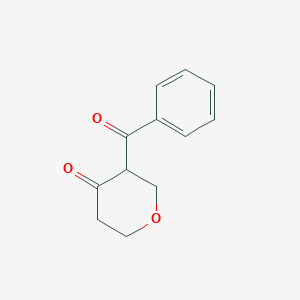
![N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine](/img/structure/B13074341.png)
![(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B13074346.png)
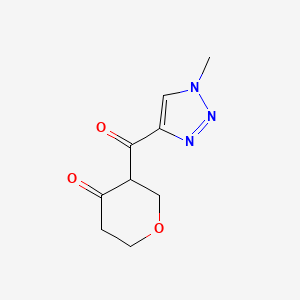
![2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol](/img/structure/B13074370.png)
